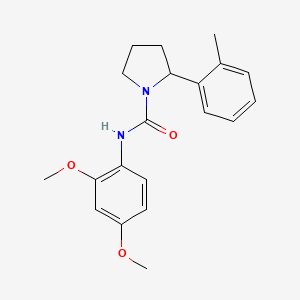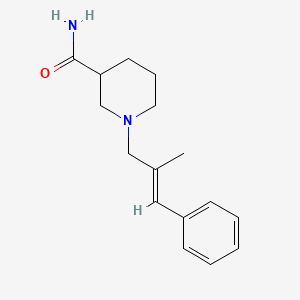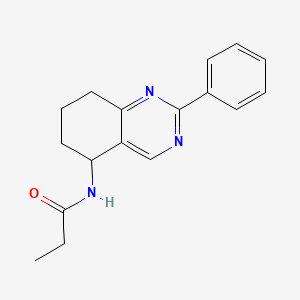
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide, also known as JNJ-5207852, is a small molecule inhibitor that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Wirkmechanismus
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide acts as a competitive inhibitor of CB1, FAAH, and MAGL. It binds to the active site of these enzymes and receptors, preventing the hydrolysis of endocannabinoids and other lipid-based signaling molecules. This leads to an increase in the levels of these molecules, which can modulate various physiological processes.
Biochemical and Physiological Effects:
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain sensation, inflammation, and anxiety-like behavior. It has also been shown to have a potential role in the regulation of appetite and body weight.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has several advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool for studying the role of CB1, FAAH, and MAGL in various physiological processes. However, its lipophilicity and poor solubility can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide. One potential application is in the treatment of chronic pain and inflammation. It has also been suggested that 1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide may have a role in the treatment of obesity and metabolic disorders. Further studies are needed to fully understand the potential therapeutic applications of this compound. Additionally, the development of more potent and selective inhibitors of CB1, FAAH, and MAGL may lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide involves several steps, including the reaction of 3-butenoyl chloride with N-(3'-methyl-3-biphenylyl)piperidine-3-carboxamide in the presence of a base to form an intermediate. This intermediate is then treated with a reducing agent to yield the final product, 1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and receptors, including the cannabinoid receptor 1 (CB1), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL). These enzymes and receptors are involved in various physiological processes, such as pain sensation, inflammation, and appetite regulation.
Eigenschaften
IUPAC Name |
1-but-3-enoyl-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-3-7-22(26)25-13-6-11-20(16-25)23(27)24-21-12-5-10-19(15-21)18-9-4-8-17(2)14-18/h3-5,8-10,12,14-15,20H,1,6-7,11,13,16H2,2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWTZZIBWGJPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)

![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057719.png)

![7-(2,3-dimethoxybenzyl)-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6057724.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)

![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)
![N-(4-chlorobenzyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6057777.png)
![2-{[(2,3-dimethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6057781.png)